Cas no 17990-16-8 ((+)-cis-Abienol)

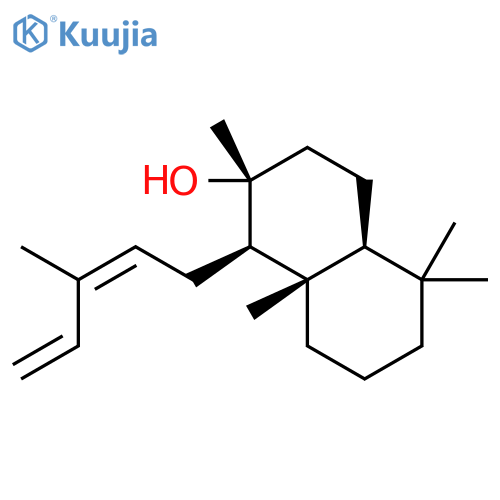

(+)-cis-Abienol structure

(+)-cis-Abienol 化学的及び物理的性質

名前と識別子

-

- (+)-cis-Abienol

- LogP

- (2R,4aS,8aS)-2,5,5,8a-Tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien- 1-yl]decahydro-2-naphthalenol

- 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methyl-1,3-pentadienyl)-

- 77970B04CL

- (12Z)-Abienol

- (Z)-Abienol

- SCHEMBL18089046

- HY-121999

- 2-naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadienyl]-, (1R,2R,4aS,8aS)-

- CHEBI:68624

- C20481

- (Z)-Labda-12,14-dien-8-ol

- (1R,2R,4aS,8aS)-Decahydro-2,5,5,8a-tetramethyl-1-[(2Z)-3-methyl-2,4-pentadien-1-yl]-2-naphthalenol

- DTXSID301035611

- (12Z)-Labda-12,14-dien-8alpha-ol

- AKOS040763263

- (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dien-1-yl]decahydronaphthalen-2-ol

- Labda-12,14-dien-8-ol, (Z)-

- SCHEMBL9549996

- cis-Abienol

- 17990-16-8

- (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-((Z)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalen-2-ol

- (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dienyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

- UNII-77970B04CL

- 9H-(Labda-12,14-dien-8-ol)

- 2-Naphthalenol, decahydro-2,5,5,8a-tetramethyl-1-(3-methyl-2,4-pentadienyl)-, (1R-(1alpha(Z),2beta,4abeta,8aalpha))-

- CS-0083833

- InChI=1/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s

- 25578-83-0

- Abienol, cis-

- (1R,2R,4aS,8aS)-2,5,5,8a-tetramethyl-1-[(2Z)-3-methylpenta-2,4-dien-1-yl]-decahydronaphthalen-2-ol

- J-011478

- Q27137053

- G79343

- DA-59427

-

- インチ: InChI=1S/C20H34O/c1-7-15(2)9-10-17-19(5)13-8-12-18(3,4)16(19)11-14-20(17,6)21/h7,9,16-17,21H,1,8,10-14H2,2-6H3/b15-9-/t16-,17+,19-,20+/m0/s1

- InChIKey: ZAZVCYBIABTSJR-SZAPHMHZSA-N

- ほほえんだ: CC(=CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)C=C

計算された属性

- せいみつぶんしりょう: 290.260965704g/mol

- どういたいしつりょう: 290.260965704g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.4

- トポロジー分子極性表面積: 20.2Ų

(+)-cis-Abienol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-479393-100mg |

(+)-cis-Abienol, |

17990-16-8 | 100mg |

¥2557.00 | 2023-09-05 | ||

| TRC | A107600-1g |

(+)-cis-Abienol |

17990-16-8 | 1g |

$ 1777.00 | 2023-09-09 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479393A-1 g |

(+)-cis-Abienol, |

17990-16-8 | 1g |

¥18,050.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479393A-1g |

(+)-cis-Abienol, |

17990-16-8 | 1g |

¥18050.00 | 2023-09-05 | ||

| TargetMol Chemicals | TN6211-5 mg |

cis-Abienol |

17990-16-8 | 98% | 5mg |

¥ 3,230 | 2023-07-10 | |

| 1PlusChem | 1P00ADNP-25mg |

(+)-cis-Abienol |

17990-16-8 | 99% | 25mg |

$258.00 | 2024-06-18 | |

| 1PlusChem | 1P00ADNP-250mg |

(+)-cis-Abienol |

17990-16-8 | 95% | 250mg |

$915.00 | 2023-12-20 | |

| A2B Chem LLC | AE83461-1g |

(+)-cis-Abienol |

17990-16-8 | 95% | 1g |

$9125.00 | 2024-04-20 | |

| A2B Chem LLC | AE83461-250mg |

(+)-cis-Abienol |

17990-16-8 | 95% | 250mg |

$2419.00 | 2024-04-20 | |

| 1PlusChem | 1P00ADNP-1g |

(+)-cis-Abienol |

17990-16-8 | 95% | 1g |

$2882.00 | 2023-12-20 |

(+)-cis-Abienol 関連文献

-

D. John Faulkner Nat. Prod. Rep. 2000 17 7

-

B. J. M. Jansen,Ae. de Groot Nat. Prod. Rep. 2004 21 449

-

3. DiterpenoidsJ. R. Hanson Nat. Prod. Rep. 1984 1 339

-

4. The conversion of cis- into trans-abienol: some reactions with mercuric acetateJohn S. Mills J. Chem. Soc. C 1967 2514

-

Paul M. Dewick Nat. Prod. Rep. 1997 14 111

17990-16-8 ((+)-cis-Abienol) 関連製品

- 1217467-39-4(25-Hydroxyvitamin D2-d3)

- 21343-40-8(Ercalcidiol)

- 1262843-46-8(25-Hydroxy VD2-D6)

- 70387-38-1(6alpha-Hydroxynidorellol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:17990-16-8)(+)-cis-Abienol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ